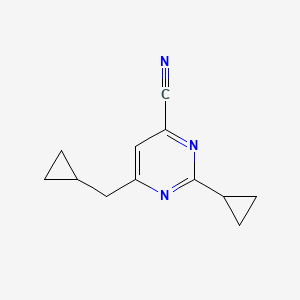
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by the introduction of a carbonitrile group at the 4-position of the pyrimidine ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized pyrimidine derivatives.
科学研究应用
Chemistry: In chemistry, 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in binding studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that require specific chemical properties.
作用机制
The mechanism of action of 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-methylpyrimidine-4-carbonitrile
- Methyl 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Comparison: Compared to similar compounds, 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile stands out due to its unique combination of cyclopropyl and carbonitrile groups. These structural features contribute to its distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-cyclopropyl-6-(cyclopropylmethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-7-11-6-10(5-8-1-2-8)14-12(15-11)9-3-4-9/h6,8-9H,1-5H2 |
InChI 键 |
MYBOKFMHTXMFFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC2=CC(=NC(=N2)C3CC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



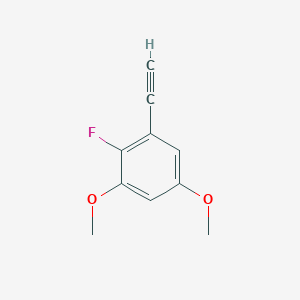
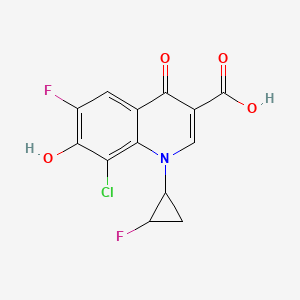

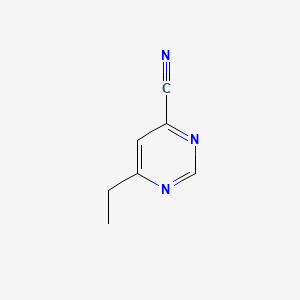

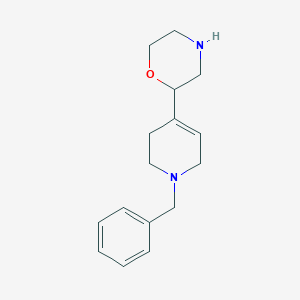
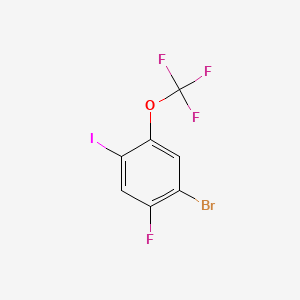
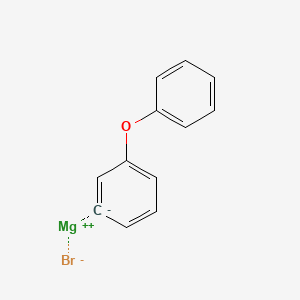
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
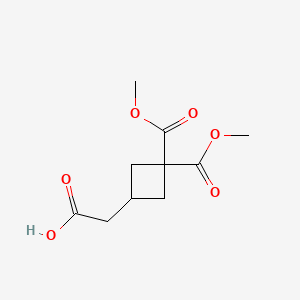

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
